2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine
Description
Historical Evolution of Benzoxazole-Based Pharmacophores
The benzoxazole scaffold originated from early 20th-century investigations into heterocyclic chemistry, building upon the discovery of oxazole and its fused aromatic derivatives. Initial synthetic efforts focused on optimizing ring-closure reactions between ortho-aminophenols and carboxylic acid derivatives, yielding the planar bicyclic structure characteristic of benzoxazoles. By the mid-20th century, researchers recognized the scaffold’s bioisosteric potential, as its electronic configuration and hydrogen-bonding capabilities mirrored those of nucleic acid bases like guanine and adenine.
A pivotal advancement occurred in the 1990s with the development of COX-2-selective inhibitors such as celecoxib, which demonstrated the therapeutic viability of diaryl heterocycles. This catalyzed interest in benzoxazole derivatives, as their fused ring system enabled precise modulation of steric and electronic interactions with enzymatic targets. For example, the introduction of a pyrrolidinylmethyl side chain at the 2-position of benzoxazole marked a strategic shift toward enhancing blood-brain barrier permeability and target engagement kinetics.
Table 1: Key Milestones in Benzoxazole Derivative Development
Structural Significance of 2-[(Pyrrolidin-1-yl)methyl]-1,3-Benzoxazol-5-Amine in Heterocyclic Drug Design
The compound this compound integrates three critical structural elements:
- Benzoxazole Core : The planar aromatic system facilitates π-π stacking interactions with tyrosine residues in enzyme active sites, as observed in COX-2 inhibition.
- Pyrrolidinylmethyl Side Chain : The N-methylpyrrolidine group enhances solubility and confers conformational flexibility, enabling adaptation to hydrophobic binding pockets.
- 5-Amino Substituent : The primary amine at the 5-position serves as a hydrogen-bond donor, critical for interactions with aspartate or glutamate residues in targets like kinase enzymes.
Table 2: Structural Comparison of Representative Benzoxazole Derivatives
Molecular hybridization strategies have been central to this compound’s design. By merging the benzoxazole core with a pyrrolidine moiety, researchers achieve synergistic effects: the aromatic system maintains target affinity, while the aliphatic side chain mitigates the high crystallinity and poor bioavailability often associated with unsubstituted benzoxazoles. Computational docking studies suggest that the pyrrolidinylmethyl group adopts a gauche conformation in binding pockets, minimizing steric clashes and maximizing van der Waals contacts.
The 5-amino group further diversifies interaction potential. In kinase inhibition assays, analogous amines form salt bridges with conserved catalytic residues, a feature leveraged in the development of tyrosine kinase inhibitors. This positions this compound as a versatile scaffold for targeting enzymes requiring both aromatic stacking and polar interactions.
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-9-3-4-11-10(7-9)14-12(16-11)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEONDIXVBORTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine typically involves the reaction of 1,3-benzoxazole derivatives with pyrrolidine derivatives. One common method includes the nucleophilic substitution reaction where a benzoxazole derivative is reacted with a pyrrolidinylmethyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine typically involves the reaction of benzoxazole derivatives with pyrrolidine derivatives. A common method includes nucleophilic substitution reactions under basic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functionalization in biological applications.
Chemical Reactions
The compound can participate in several types of reactions:
- Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic or electrophilic substitution reactions depending on the substituents present on the benzoxazole ring.
Scientific Research Applications
The applications of this compound span across several domains:
Chemistry
- Building Block: It serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.
Biology
- Biological Activities: The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating enzyme or receptor activities, leading to various biological effects.
Medicine
- Therapeutic Agent: Due to its unique structural features, it is explored as a potential therapeutic agent. Studies suggest it may have applications in treating various diseases.
Industry
- Material Development: The compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound:
- Antimicrobial Activity: Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains.
- Anticancer Properties: Investigations into its anticancer potential revealed that it could inhibit tumor growth in preclinical models.
- Mechanistic Insights: Studies using molecular docking have provided insights into how this compound interacts with target proteins, aiding in the rational design of new derivatives with enhanced efficacy.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituted Benzoxazole Derivatives
2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine
- Molecular Formula : C₁₀H₁₃N₃O (vs. C₁₁H₁₃N₃O for the pyrrolidine analog) .
- Key Differences: The dimethylamino group replaces pyrrolidine, reducing steric bulk and altering basicity. SMILES: CN(C)CC1=NC2=C(O1)C=CC(=C2)N (vs. pyrrolidine's cyclic tertiary amine).
- Implications: Dimethylamino derivatives may exhibit higher solubility in polar solvents due to reduced hydrophobicity. Pyrrolidine's rigid structure could enhance target selectivity in enzyme inhibition .
2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
- Molecular Formula : C₁₃H₈ClIN₂O (higher molecular weight due to halogenation) .
- Key Differences :
- Halogen substituents (Cl, I) increase lipophilicity and may improve membrane permeability.
- The bulky phenyl group could sterically hinder interactions with flat binding pockets.
- Implications: Potential use in radiopharmaceuticals (iodine) or as a probe for halogen-bonding interactions .
Extended Ring Systems: Pyrazolo-Pyrimidine-Benzoxazole Hybrids
5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
- Structure: Combines benzoxazole with pyrazolo-pyrimidine and an aminobutyl chain .
- Key Differences: The extended heterocyclic system introduces multiple hydrogen-bonding sites. The aminobutyl side chain may facilitate interactions with charged residues in enzymes.
- Implications: Likely targets kinases or nucleotide-binding proteins due to pyrimidine mimicry.
Core Structure Variants: Benzimidazole Derivatives
2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethylamine
- Structure : Replaces benzoxazole with benzimidazole and adds a sulfonyl-pyrrolidine group .
- Key Differences :
- Benzimidazole's fused imidazole ring increases aromaticity and planarity.
- The sulfonyl group introduces strong electron-withdrawing effects.
- Implications: Potential antiviral or antimicrobial applications (common for benzimidazoles). Sulfonyl groups may improve metabolic stability compared to methylamine analogs .
Biological Activity
2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, a compound characterized by the presence of a benzoxazole ring and a pyrrolidine moiety, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of benzoxazole derivatives with pyrrolidine derivatives. A common method includes nucleophilic substitution reactions under basic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functionalization in biological applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of benzoxazole exhibit significant antiproliferative effects against various cancer cell lines. Specific IC50 values for related compounds have been documented, showcasing their potency against human lung cancer (A549) and colorectal cancer (HCT116) cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | HCT116 | TBD |
| Positive Control (Dasatinib) | A549 | 25 ± 9.1 |
| Positive Control (Dasatinib) | HCT116 | 28 ± 13.2 |
These findings suggest that this compound may serve as a promising candidate for further development in anticancer therapies.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains. The mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating enzyme activity or receptor binding. This interaction could lead to altered signaling pathways that result in antiproliferative effects in cancer cells or antimicrobial efficacy against pathogens .
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds related to this compound:
- Anticancer Study : A study examining the cytotoxic effects on A549 and HCT116 cells found significant reductions in cell viability at varying concentrations of related compounds.
- Antimicrobial Study : Research on similar benzoxazole derivatives revealed activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial properties.
Q & A
Q. What are the optimal synthetic routes for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core followed by functionalization. For example:
Core Synthesis : Condensation of 5-aminobenzoxazole with aldehydes or ketones under acidic or basic conditions .
Pyrrolidine Substitution : Introduce the pyrrolidinylmethyl group via nucleophilic substitution or reductive amination. Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like K₂CO₃ or NaBH₄ for improved yields .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for purity .
Q. Key Optimization Parameters :
Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Q. Data Interpretation Table :
| Technique | Key Peaks/Signals | Structural Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.8 (multiplet) | Benzoxazole aromatic protons | |
| ¹³C NMR | δ 155–160 ppm | C=N in benzoxazole | |
| IR | 1620 cm⁻¹ | C=N stretch |
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
Methodological Answer:
Target Selection : Prioritize receptors with known affinity for benzoxazole/pyrrolidine motifs (e.g., kinases, GPCRs) .
Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameterize ligand structures with Gaussian09 (DFT/B3LYP/6-31G**) for accurate charge distribution .
Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
Case Study : Pyrazole derivatives (e.g., from ) showed binding to kinase ATP pockets via hydrogen bonding (e.g., with Asp 184 in MEK1) .
Q. How can contradictions in reported biological activity data for benzoxazole derivatives be resolved?
Methodological Answer:
- Experimental Design :
- Data Analysis :
- Use multivariate statistics (PCA, ANOVA) to isolate confounding variables (e.g., solvent effects, purity) .
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
Example : Inconsistent antifungal data for benzoxazoles were resolved by controlling for solvent (DMSO vs. ethanol) and inoculum size .
Q. What methodologies are used to study the environmental fate of this compound?
Methodological Answer:
Q. Key Parameters :
| Parameter | Test Condition | Relevance | Source |
|---|---|---|---|
| Hydrolysis half-life | pH 7, 25°C | Predicts environmental persistence | |
| Log Kow | Octanol-water partition coefficient | Bioaccumulation potential |
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
Q. SAR Insights from Similar Compounds :
| Modification | Biological Outcome | Source |
|---|---|---|
| Fluorine at C5 | Enhanced antimicrobial activity | |
| Piperidine substitution | Improved kinase inhibition |
Q. What crystallographic techniques are used to determine the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
Example : A pyrazole derivative () showed a planar benzoxazole core with dihedral angles < 5° between rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
